molecular formula C26H32N6O5 B14002070 Diethyl 2-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioate CAS No. 24205-32-1

Diethyl 2-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioate

Cat. No.: B14002070
CAS No.: 24205-32-1
M. Wt: 508.6 g/mol
InChI Key: FIITZYADNJQCEM-UHFFFAOYSA-N
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Description

Diethyl 2-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioate is a complex organic compound with significant applications in medicinal chemistry. It is known for its unique structure, which includes a quinazoline ring system, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioate typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinazoline Ring: This step involves the reaction of 2,4-diamino-5-methylbenzoic acid with appropriate reagents to form the quinazoline ring.

    Attachment of the Benzoyl Group: The quinazoline derivative is then reacted with 4-aminobenzoyl chloride to attach the benzoyl group.

    Formation of the Pentanedioate Ester: Finally, the compound is esterified with diethyl pentanedioate under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

Diethyl 2-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 2-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioate involves its interaction with specific molecular targets. The quinazoline ring system can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymatic pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl N-(4-(methylamino)benzoyl)-L-glutamate
  • Diethyl 4-(methylamino)benzoyl-L-glutamate
  • Diethyl p-methylaminobenzoyl-L-glutamate

Uniqueness

Diethyl 2-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioate is unique due to its specific quinazoline ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

24205-32-1

Molecular Formula

C26H32N6O5

Molecular Weight

508.6 g/mol

IUPAC Name

diethyl 2-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C26H32N6O5/c1-4-36-21(33)13-12-20(25(35)37-5-2)30-24(34)16-6-9-18(10-7-16)29-14-17-8-11-19-22(15(17)3)23(27)32-26(28)31-19/h6-11,20,29H,4-5,12-14H2,1-3H3,(H,30,34)(H4,27,28,31,32)

InChI Key

FIITZYADNJQCEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)NCC2=C(C3=C(C=C2)N=C(N=C3N)N)C

Origin of Product

United States

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